4-Iodo-1H-indazol-3-ol
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Overview
Description
4-Iodo-1H-indazol-3-ol is a derivative of indazole . Indazole is a heterocyclic compound that consists of a pyrazole ring fused to a benzene ring . It is an important scaffold in medicinal chemistry and is present in many pharmacologically active compounds .
Synthesis Analysis
The synthesis of indazole derivatives has been a subject of interest in recent years . Various methods have been developed, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .Scientific Research Applications
Therapeutic Potential
Indazole-containing compounds have a wide variety of medicinal applications . They are known for their antihypertensive , anticancer , antidepressant , anti-inflammatory , and antibacterial properties . For example, a compound named “3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide” was found to inhibit cell growth effectively, especially against colon and melanoma cell lines .
Antitubercular Activity
Some indazole derivatives have shown potent antitubercular activity against the Mycobacterium tuberculosis strain . This suggests that “4-Iodo-1H-indazol-3-ol” could potentially be used in the development of new antitubercular drugs.
Inhibitors of Phosphoinositide 3-Kinase δ
Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . This enzyme plays a key role in cellular functions like cell growth and survival, so inhibiting it can have therapeutic effects.
Development of New Drugs
Imidazole, a similar heterocyclic compound, has become an important synthon in the development of new drugs . Given the structural similarities, “4-Iodo-1H-indazol-3-ol” could also serve a similar purpose in drug development.
Synthetic Approaches
Indazoles are also important in the field of synthetic chemistry. Recent strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . These methods could potentially be applied to the synthesis of “4-Iodo-1H-indazol-3-ol”.
Mechanism of Action
The mechanism of action of indazole derivatives can vary widely depending on their functional groups and the biological targets they interact with . For example, some indazole derivatives have been found to have anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
Future Directions
properties
IUPAC Name |
4-iodo-1,2-dihydroindazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLAQFXDGYKFPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=O)NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646279 |
Source
|
Record name | 4-Iodo-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-1H-indazol-3-ol | |
CAS RN |
885518-70-7 |
Source
|
Record name | 4-Iodo-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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